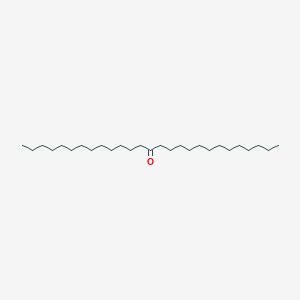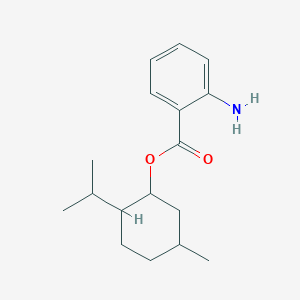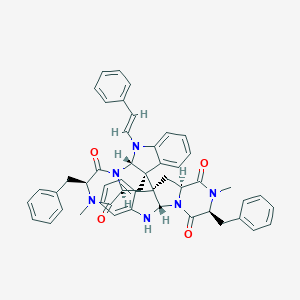
1'-Phdet-dtp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethyl-4-(2,3,6-trimethylphenyl)-1,2,3,6-tetrahydropyridine (1-Phdet-dtp) is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1'-Phdet-dtp is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1'-Phdet-dtp has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
1'-Phdet-dtp has been shown to have various biochemical and physiological effects, including the induction of antioxidant enzymes, the inhibition of cancer cell growth, and the protection of neurons from oxidative stress-induced damage. However, further research is needed to fully understand the extent of its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-Phdet-dtp in lab experiments is its high yield and purity, making it a reliable compound for research. However, one limitation is the lack of studies on its toxicity and long-term effects, which limits its use in clinical trials.
Direcciones Futuras
Future research on 1'-Phdet-dtp should focus on its potential applications in various fields, including drug discovery, neuroprotection, and cancer treatment. Studies should also investigate its toxicity and long-term effects to determine its safety for clinical use. Additionally, research should explore the development of more efficient synthesis methods for 1'-Phdet-dtp.
Métodos De Síntesis
The synthesis of 1'-Phdet-dtp involves the reaction of 2,3,6-trimethylphenylacetonitrile with 1-phenylethylamine in the presence of sodium hydride and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 1'-Phdet-dtp in high yield and purity.
Aplicaciones Científicas De Investigación
1'-Phdet-dtp has shown promising results in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. Studies have shown that 1'-Phdet-dtp has the potential to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
Propiedades
Número CAS |
159355-77-8 |
|---|---|
Nombre del producto |
1'-Phdet-dtp |
Fórmula molecular |
C50H46N6O4 |
Peso molecular |
794.9 g/mol |
Nombre IUPAC |
(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-16-[(E)-2-phenylethenyl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C50H46N6O4/c1-52-39(28-33-18-8-4-9-19-33)45(59)55-41(43(52)57)30-49(35-22-12-14-24-37(35)51-47(49)55)50-31-42-44(58)53(2)40(29-34-20-10-5-11-21-34)46(60)56(42)48(50)54(38-25-15-13-23-36(38)50)27-26-32-16-6-3-7-17-32/h3-27,39-42,47-48,51H,28-31H2,1-2H3/b27-26+/t39-,40-,41-,42-,47-,48-,49+,50+/m0/s1 |
Clave InChI |
JFPDNRWQLIIEKO-JNGKNBQXSA-N |
SMILES isomérico |
CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5N(C8=CC=CC=C68)/C=C/C9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
SMILES canónico |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Sinónimos |
1'-(2-phenylethylene)ditryptophenaline 1'-PhDET-DTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



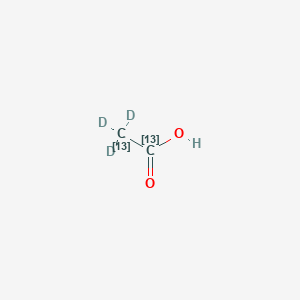
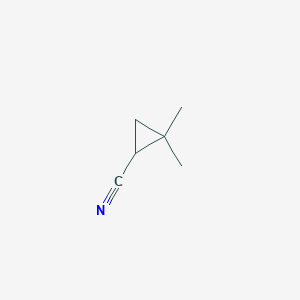
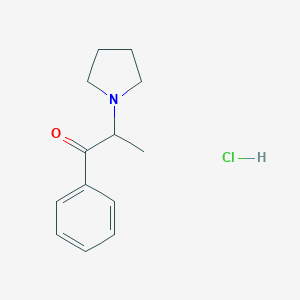
![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
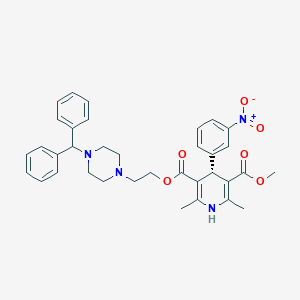
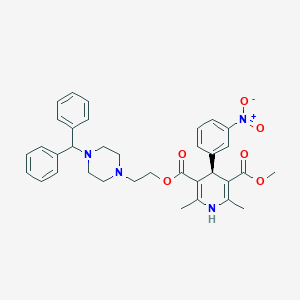
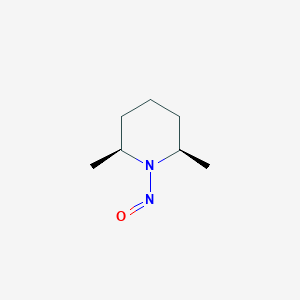
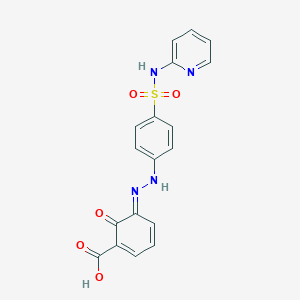
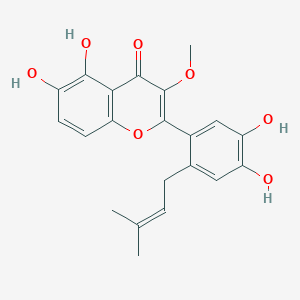

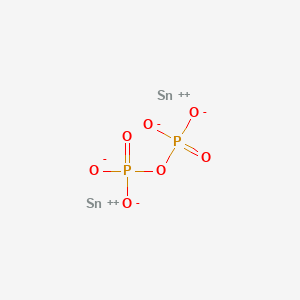
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
